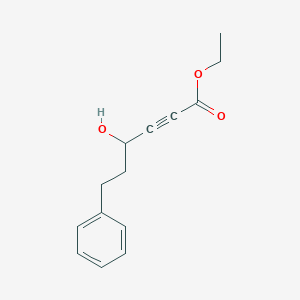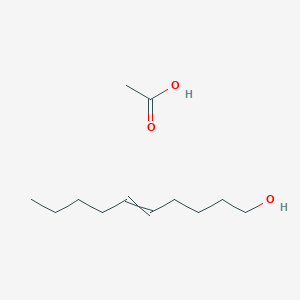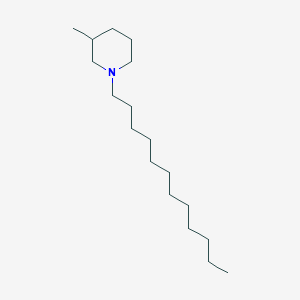
Piperidine, 1-dodecyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-dodecyl-3-methyl- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-dodecyl-3-methyl-, typically involves the hydrogenation of pyridine or its derivatives. One common method is the catalytic hydrogenation of pyridine using a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale catalytic hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-dodecyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium in ethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .
Applications De Recherche Scientifique
Piperidine, 1-dodecyl-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Piperidine, 1-dodecyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
Pyridine: A structurally similar compound with one nitrogen atom in a six-membered aromatic ring.
Piperazine: Another related compound with two nitrogen atoms in a six-membered ring
Uniqueness
These modifications can enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
152720-69-9 |
|---|---|
Formule moléculaire |
C18H37N |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
1-dodecyl-3-methylpiperidine |
InChI |
InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-14-18(2)17-19/h18H,3-17H2,1-2H3 |
Clé InChI |
UZWJYXOTRCVFQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCCC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




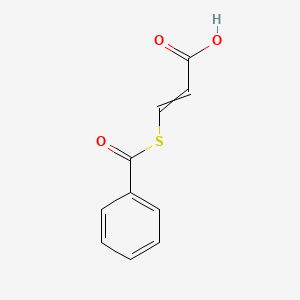
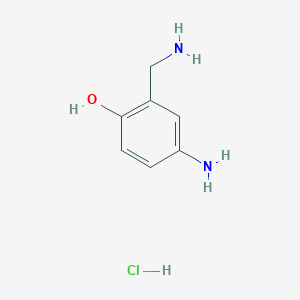

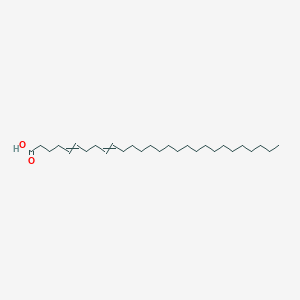
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
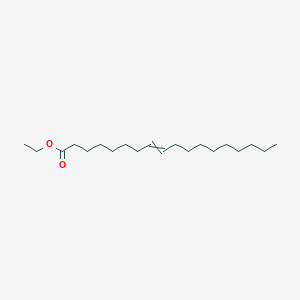
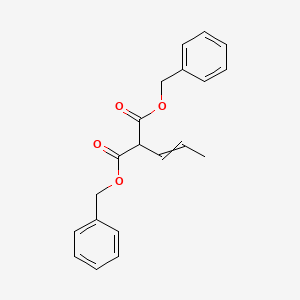
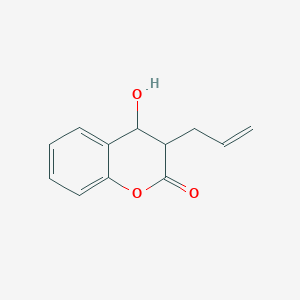
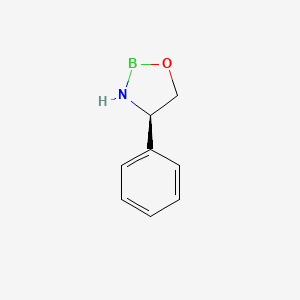
silane](/img/structure/B14276379.png)
